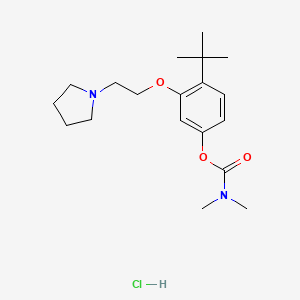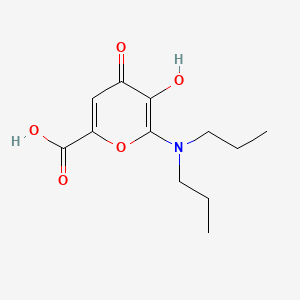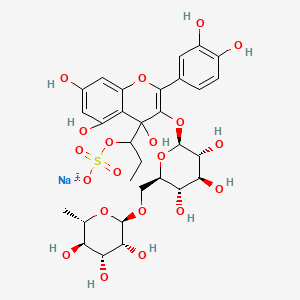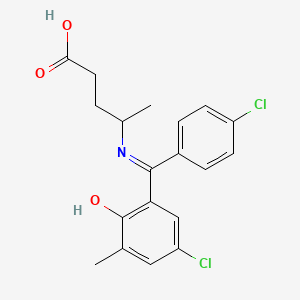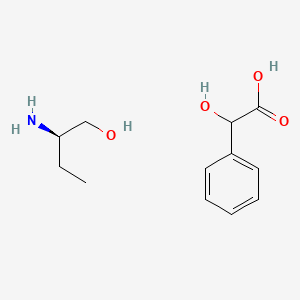
(2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid is a compound that combines two distinct chemical entities: (2R)-2-aminobutan-1-ol and 2-hydroxy-2-phenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation . These methods require specific reaction conditions, such as the use of appropriate solvents, temperature control, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents like thionyl chloride or nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic effects, including its role in drug development and as a pharmacological agent . In industry, the compound is used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of (2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may enhance excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid include other amino alcohols and hydroxy acids, such as (2R,3R)-tartaric acid and (2R,6R)-hydroxynorketamine .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a diverse range of chemical reactions and exhibit distinct biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
71550-49-7 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H8O3.C4H11NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-2-4(5)3-6/h1-5,7,9H,(H,10,11);4,6H,2-3,5H2,1H3/t;4-/m.1/s1 |
InChI Key |
UPWLDSYIAGBPIF-FZSMXKCYSA-N |
Isomeric SMILES |
CC[C@H](CO)N.C1=CC=C(C=C1)C(C(=O)O)O |
Canonical SMILES |
CCC(CO)N.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


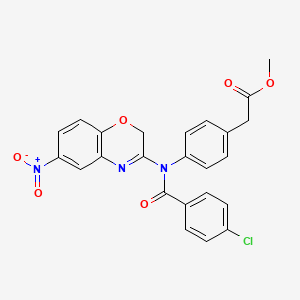
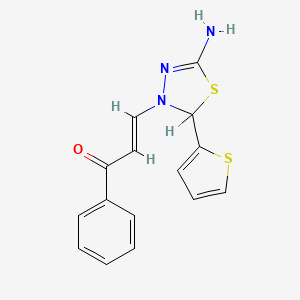
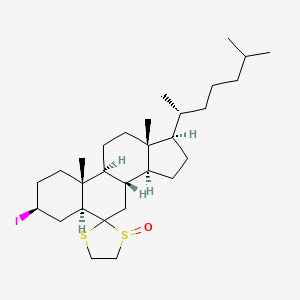
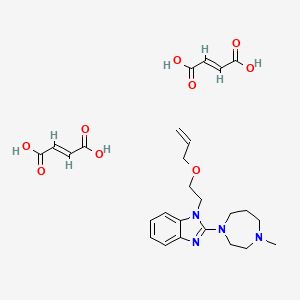

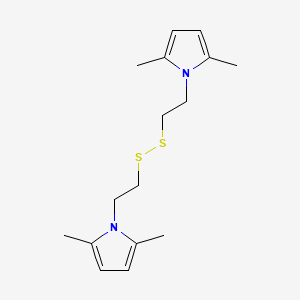
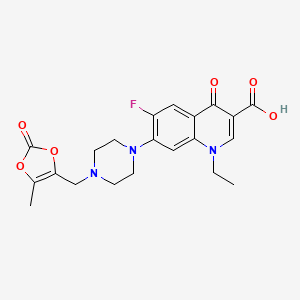
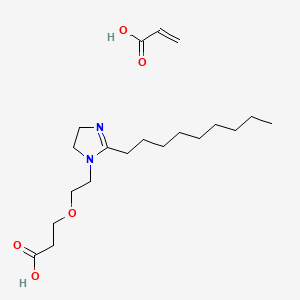
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)

